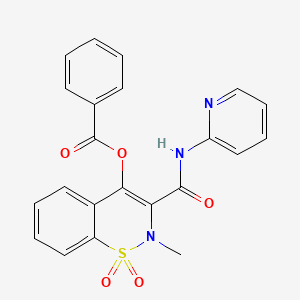

Piroxicam Benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H17N3O5S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] benzoate |

InChI |

InChI=1S/C22H17N3O5S/c1-25-19(21(26)24-18-13-7-8-14-23-18)20(30-22(27)15-9-3-2-4-10-15)16-11-5-6-12-17(16)31(25,28)29/h2-14H,1H3,(H,23,24,26) |

InChI Key |

XOQTUUTUIGXBBW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |

Synonyms |

piroxicam benzoate |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modification of Piroxicam Benzoate

Advanced Synthetic Methodologies for Piroxicam (B610120) Benzoate (B1203000) Synthesis

The synthesis of Piroxicam Benzoate typically involves the esterification of the enolic hydroxyl group of piroxicam with benzoic acid or a benzoyl halide core.ac.ukresearchgate.net. An improved method for the synthesis of this compound has been described nih.gov.

Novel Catalytic Approaches

While specific novel catalytic approaches solely for this compound synthesis are not extensively detailed in the provided search results, research on the synthesis of related compounds and prodrugs of piroxicam suggests the potential for catalytic methods. For instance, the synthesis of other piroxicam prodrugs has utilized N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent researchgate.net. Catalytic approaches are often explored to improve reaction efficiency, yield, and selectivity in pharmaceutical synthesis mdpi.com.

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly applied in pharmaceutical synthesis to reduce environmental impact. Mechanochemical methods, such as ball milling, have been explored for solvent-free synthesis of piroxicam derivatives, including piroxicam 4-nitrobenzoate, demonstrating a potentially environmentally friendly approach researchgate.netresearchgate.net. This suggests that similar solvent-free or reduced-solvent techniques could be applicable to the synthesis of this compound, aligning with green chemistry principles.

Process Optimization and Scale-up Considerations in Research

Process optimization and scale-up are critical for the industrial production of pharmaceutical compounds. Research on the synthesis of this compound has involved developing and validating analytical methods, such as HPLC, for its determination, which is essential for monitoring reaction progress and product purity during optimization and scale-up nih.govresearchgate.net. Studies on the solid-state characteristics of this compound, including its pseudopolymorphic forms, are also relevant for process optimization, as crystal form can impact manufacturing processes and product stability core.ac.uk.

Design and Synthesis of this compound Derivatives and Prodrugs

This compound itself is an ester prodrug of piroxicam, designed to modify the parent drug's properties core.ac.uk. The design and synthesis of derivatives and other prodrugs of piroxicam, including esters, are areas of active research nih.govresearchgate.netmdpi.com.

Structural Modifications for Enhanced Biopharmaceutical Properties (e.g., permeability, solubility, in vitro release)

Structural modifications of piroxicam, such as the formation of ester prodrugs like this compound, are primarily aimed at enhancing biopharmaceutical properties core.ac.ukresearchgate.net. This compound is an ester prodrug with increased lipophilicity compared to piroxicam core.ac.uk.

Modifications to the piroxicam structure, including esterification of the enolic hydroxyl group, have been shown to influence properties like solubility and in vitro release researchgate.netnih.govfarmaciajournal.comresearchgate.netsci-hub.semmsl.czmmsl.cztandfonline.comnih.gov. For instance, studies on piroxicam's solubility have shown enhancement with the use of hydrotropic agents like sodium benzoate researchgate.netmmsl.czmmsl.cz. While these studies focus on piroxicam itself and the use of sodium benzoate as a solubilizer rather than the this compound ester, they highlight the importance of solubility in the context of piroxicam and related compounds.

Research on other piroxicam prodrugs, where the enolic hydroxyl group is masked, indicates that such modifications can influence hydrolysis rates at different pH levels, impacting drug release in different physiological environments researchgate.netactascientific.com. The hydrolysis kinetics of this compound in aqueous buffer solutions and simulated biological fluids have been studied, showing first-order kinetics and varying stability depending on pH nih.gov.

Solid-state characteristics, such as polymorphism and pseudopolymorphism, are also crucial for the biopharmaceutical properties of this compound core.ac.uk. Studies have identified different pseudopolymorphic forms of this compound obtained through recrystallization from various solvents under different cooling conditions core.ac.uk. These different solid forms can have distinct solubility and stability profiles, which would impact dissolution and, consequently, absorption and in vivo performance core.ac.uk.

Data on the solubility enhancement of piroxicam using sodium benzoate as a hydrotrope demonstrate a significant increase in solubility with increasing sodium benzoate concentration mmsl.czmmsl.cz.

| Sodium Benzoate Concentration (%) | Solubility of Piroxicam (µg/ml) | Fold Enhancement (vs. Distilled Water) |

| 0 (Distilled Water) | 14.128 | 1 |

| 5 | 282.5 | 19 |

| 10 | 749.06 | 53 |

| 15 | 1253.08 | 89 |

This table, derived from research on piroxicam and sodium benzoate, illustrates the principle of solubility enhancement through chemical interaction or formulation, a concept relevant to the design goals of prodrugs like this compound.

Isolation, Purification, and Characterization Techniques in Synthetic Research

Chromatographic Purification Advancements

High-Performance Liquid Chromatography (HPLC) is a significant technique used for the determination and analysis of this compound tandfonline.comtandfonline.comnih.gov. An isocratic reversed-phase HPLC method has been developed and validated for its determination. This method demonstrated specificity, precision (with a relative standard deviation of 0.3%), accuracy (mean recovery of 99.9%), and robustness tandfonline.comtandfonline.comnih.gov. The limit of detection was estimated at 0.055 µg mL⁻¹ and the limit of quantification at 0.185 µg mL⁻¹ tandfonline.comtandfonline.com.

While the provided information details the use of HPLC for determination and analysis, it also implies its utility in assessing the purity of synthesized this compound after isolation and purification steps like recrystallization. Recrystallization from various organic solvents is a primary method mentioned for obtaining solid forms of this compound psu.eduresearchgate.netcore.ac.uk.

Spectroscopic and Spectrometric Elucidation of Novel Structures

Spectroscopic and spectrometric techniques are essential for the characterization of this compound, confirming its structure and investigating its solid-state properties.

Infrared (IR) spectroscopy is utilized to identify key functional groups. The IR spectrum of this compound (recorded using KBr) shows characteristic sharp bands, including those at 3330 cm⁻¹ (NH), 1750 cm⁻¹ (ester C=O), 1682 cm⁻¹ (amide I), 1515 cm⁻¹ (amide II), 1433 cm⁻¹ (CH₃, Ar-C=C), 1063 cm⁻¹ (SO₂N), and 703 or 707 cm⁻¹ (phenyl) tandfonline.compsu.educore.ac.uk.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior and solid-state characteristics, such as desolvation, melting, and degradation psu.educore.ac.uk. These methods have confirmed that desolvation occurs in one step, followed by melting and degradation psu.educore.ac.uk.

X-ray Powder Diffraction (XRPD) is a powerful technique used to investigate the crystalline nature and identify different solid forms (polymorphs or pseudopolymorphs) of this compound psu.eduresearchgate.netcore.ac.uk. Studies using XRPD have confirmed that this compound can crystallize in different pseudopolymorphic forms depending on the crystallization solvent and cooling conditions psu.eduresearchgate.netcore.ac.uk. For instance, pseudopolymorphic form A was obtained by recrystallization from ethanol (B145695) and methanol (B129727) under different cooling conditions, and also from toluene (B28343) by rapid cooling. Pseudopolymorphic form B was obtained from toluene by slow cooling psu.eduresearchgate.netcore.ac.uk.

Scanning Electron Microscopy (SEM) provides insights into the crystal shape and size of recrystallized products, revealing differences based on crystallization conditions psu.educore.ac.uk.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard techniques for structural elucidation in organic chemistry, the provided search results specifically detailing the full NMR and MS spectral data for this compound are limited. However, these techniques are generally applicable and would be used to confirm the structure of the synthesized compound. Research on piroxicam and its complexes mentions the use of NMR and MS for characterization sci-hub.seresearchgate.netunical.it.

Table 1: Characteristic FTIR Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching | 3330 |

| Ester C=O stretching | 1750 |

| Amide I (C=O stretching) | 1682 |

| Amide II (N-H bending) | 1515 |

| CH₃, Ar-C=C | 1433 |

| SO₂N | 1063 |

| Phenyl ring | 703 or 707 |

Note: Data compiled from references tandfonline.compsu.educore.ac.uk.

Table 2: Pseudopolymorphic Forms of this compound and Crystallization Conditions

| Pseudopolymorphic Form | Crystallization Solvent | Cooling Conditions |

| Form A | Ethanol | Slow cooling, Rapid cooling |

| Form A | Methanol | Slow cooling, Rapid cooling |

| Form A | Toluene | Rapid cooling |

| Form B | Toluene | Slow cooling |

Note: Data compiled from references psu.eduresearchgate.netcore.ac.uk.

Advanced Physicochemical Characterization and Solid State Chemistry of Piroxicam Benzoate

Polymorphism and Amorphism Studies of Piroxicam (B610120) Benzoate (B1203000)

The solid-state behavior of piroxicam benzoate includes the existence of different crystalline forms, specifically pseudopolymorphs, and the exploration of amorphous states for potential improvements in properties like solubility researchgate.netcore.ac.uk.

Identification and Characterization of Crystalline Forms (Pseudopolymorphism, Solvates)

Research has confirmed that this compound can crystallize in different pseudopolymorphic forms, identified as forms A and B researchgate.netcore.ac.uknih.gov. These forms are structurally different solvates, meaning they incorporate solvent molecules into their crystal lattice core.ac.uk. The specific pseudopolymorphic form obtained is dependent on the crystallization solvent and conditions, such as the cooling rate researchgate.netcore.ac.uk.

Pseudopolymorphic form A has been obtained by recrystallization from ethanol (B145695) and methanol (B129727) under both slow and rapid cooling conditions, as well as from toluene (B28343) with rapid cooling researchgate.netcore.ac.uknih.gov. Pseudopolymorphic form B, on the other hand, was obtained by recrystallization from toluene under slow cooling conditions researchgate.netcore.ac.uknih.gov.

Thermoanalytical methods like DSC and TGA have shown that desolvation of these forms occurs in a single step, followed by melting and degradation of the this compound core.ac.uk. FTIR spectroscopy reveals characteristic bands confirming the chemical structure, while XRPD is a key technique for identifying the crystalline phases and confirming the differences between the pseudopolymorphic forms core.ac.ukresearchgate.net. SEM microscopy has also shown distinct differences in the crystal shape and size depending on the crystallization conditions researchgate.netcore.ac.uk.

Amorphous Solid Dispersions and Stability in Research

Amorphous solid dispersions (ASDs) of active pharmaceutical ingredients (APIs) are explored to enhance solubility and bioavailability ashland.com. The conversion of the amorphous form back to a crystalline state is a primary stability challenge for ASDs nih.gov.

Research on amorphous solid dispersions of piroxicam (the parent drug) with various polymers, such as copovidone (Plasdone S-630) and polyvinyl caprolactam-polyvinyl acetate-polyethylene-glycol graft copolymer (Soluplus®), has been conducted to investigate their stability ashland.comnih.gov. Studies have shown that the stability of amorphous piroxicam in ASDs can be significantly improved by the presence of polymers nih.govnih.gov.

The stability of amorphous piroxicam solid dispersions is influenced by factors such as storage conditions (humidity and temperature) and the properties of the polymer used ashland.comnih.gov. For instance, piroxicam solid dispersions with Soluplus® stored at low relative humidity (0% RH) at 6 °C and 25 °C remained amorphous, while recrystallization was observed at higher humidity (40% RH and 75% RH at 25 °C) nih.gov. The method of preparing ASDs, such as spray drying or hot-melt extrusion, can also impact their initial amorphous content and long-term stability ashland.com.

Impact of Solid-State Forms on In Vitro Dissolution and Performance

The solid-state form of a drug substance significantly influences its dissolution profile, which in turn can affect its bioavailability researchgate.net. Amorphous forms generally exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts due to their higher free energy researchgate.net.

Studies on piroxicam (the parent drug) have demonstrated that amorphous solid dispersions can lead to a marked increase in dissolution rate compared to the crystalline form researchgate.netresearchgate.net. For example, amorphous piroxicam powder in a solid dispersion showed significantly improved dissolution rate compared to crystalline piroxicam powder researchgate.net. The enhanced dissolution is attributed to the higher internal energy of the amorphous state researchgate.net.

The choice of carrier in solid dispersions also plays a role in the dissolution performance researchgate.netresearchgate.net. Solid dispersions of piroxicam with carriers like PEG 6000 have shown enhanced dissolution rates, with the rate increasing with higher concentrations of the carrier researchgate.net. The molecular weight and properties of the polymer in ASDs can also influence the dissolution behavior nih.gov.

Co-crystallization and Salt Formation Research for this compound

Co-crystallization and salt formation are strategies employed to modify the physicochemical properties of active pharmaceutical ingredients, including solubility and dissolution rate nanoform.com. While research specifically on co-crystals and salts of this compound is less extensively documented in the provided search results compared to piroxicam itself, the principles and findings from piroxicam studies can offer relevant insights into potential approaches for its benzoate ester.

Design and Synthesis of Co-crystals and Salts

Co-crystals involve the formation of a crystalline structure comprising the API and one or more co-formers through non-covalent interactions nanoform.com. Salt formation, on the other hand, involves an acid-base reaction between the API and a counterion, resulting in an ionic crystalline compound nanoform.com.

Research on piroxicam has explored the formation of co-crystals with carboxylic acids and salts with various counterions, such as ethanolamine (B43304) nanoform.comrsc.org. These studies demonstrate that the tautomeric form of piroxicam can influence the resulting co-crystal structure rsc.org. The pKa of the co-former can also correlate with the preferred piroxicam tautomer in the co-crystal rsc.org.

While direct synthesis methods for this compound co-crystals or salts were not explicitly detailed in the search results, the general approaches involve techniques like crystallization from solution or grinding, similar to those used for piroxicam researchgate.netcore.ac.uknanoform.com.

Physicochemical Properties of Co-crystals and Salts

Co-crystals and salts are investigated for their altered physicochemical properties compared to the original API, particularly in terms of solubility, dissolution rate, and solid-state stability nanoform.comnih.govnih.gov.

For piroxicam, salt formation, such as with ethanolamine, has been shown to increase thermodynamic solubility by ionization nanoform.com. Co-crystal formation has been explored as a method to increase the dissolution rate nanoform.com. Studies comparing different solid forms of piroxicam, including a succinic acid co-crystal and an ethanolamine salt, have shown variations in initial dissolution rates nanoform.com.

Although specific data on the physicochemical properties of this compound co-crystals or salts were not prominently featured, the research on piroxicam suggests that these solid forms can offer improved dissolution performance compared to the crystalline free form nanoform.com. The stability of salts and co-crystals is also a critical aspect of their characterization d-nb.info. Benzoate salts of other compounds have been shown to be non-hygroscopic in some cases d-nb.info.

Data Table: Pseudopolymorphic Forms of this compound

| Pseudopolymorphic Form | Crystallization Solvent | Cooling Conditions | Characterization Methods Used | Key Findings |

| A | Ethanol, Methanol | Slow and Rapid Cooling | FTIR, DSC, TGA, SEM, XRPD | Structurally different solvate; distinct crystal shape/size; characteristic thermal profile and XRPD pattern. researchgate.netcore.ac.uknih.gov |

| A | Toluene | Rapid Cooling | FTIR, DSC, TGA, SEM, XRPD | Structurally different solvate; distinct crystal shape/size; characteristic thermal profile and XRPD pattern. researchgate.netcore.ac.uknih.gov |

| B | Toluene | Slow Cooling | FTIR, DSC, TGA, SEM, XRPD | Structurally different solvate; distinct crystal shape/size; characteristic thermal profile and XRPD pattern. researchgate.netcore.ac.uknih.gov |

Data Table: Solubility Enhancement of Piroxicam by Sodium Benzoate (Hydrotropy)

| Sodium Benzoate Concentration (%) | Saturated Solubility of Piroxicam (µg/ml) | Fold Increase in Solubility (vs. Distilled Water) |

| 0 (Distilled Water) | 14.128 | 1 |

| 5 | 282.5 | ~19 |

| 10 | 749.06 | ~53 |

| 15 | 1253.08 | ~89 |

Note: This table presents data for piroxicam solubility enhancement by sodium benzoate, illustrating a related concept of solubility improvement through salt/hydrotrope formation. mmsl.czmmsl.cz

Interactions with Excipients and Formulation Components

The interaction between an active pharmaceutical ingredient (API) and excipients is a critical aspect of preformulation and formulation development, as these interactions can significantly impact the performance, stability, and bioavailability of the final dosage form sjf.eduamazonaws.comscience.govcore.ac.uk. Excipients, although often considered inert, can interact with drugs through various physical and chemical mechanisms sjf.eduamazonaws.com.

Solid-State Compatibility Studies

Solid-state compatibility studies are essential to identify potential interactions between this compound and commonly used pharmaceutical excipients. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FT-IR) spectroscopy are frequently employed as screening methods for these studies amazonaws.comcolab.wsresearchgate.netresearchgate.net.

DSC is a valuable tool for assessing drug-excipient compatibility by detecting changes in thermal events, such as melting, crystallization, and degradation, when the drug is mixed with excipients amazonaws.comcore.ac.ukcolab.wsresearchgate.net. The disappearance or shifting of characteristic thermal peaks in a binary mixture compared to the individual components can indicate an interaction amazonaws.comcore.ac.ukresearchgate.net. For example, the disappearance of the characteristic piroxicam fusion peak in mixtures with certain excipients, such as polyvinylpyrrolidone (B124986) (PVP), has been observed, suggesting solid-solid interactions upon heating researchgate.net. Similarly, interactions with magnesium stearate, stearic acid, and mannitol (B672) have been indicated by changes in DSC curves of piroxicam mixtures colab.wsresearchgate.net.

FT-IR spectroscopy complements DSC by providing information about changes in the functional groups and molecular structure of the drug and excipient upon mixing amazonaws.comresearchgate.nethumanjournals.com. Shifts or disappearance of characteristic peaks in the FT-IR spectra of drug-excipient mixtures can suggest chemical interactions, such as salt formation or hydrogen bonding sjf.eduamazonaws.comresearchgate.net. Studies on piroxicam mixtures with excipients have utilized FT-IR to support findings from DSC, examining spectra of pure components and their physical mixtures researchgate.nethumanjournals.com.

While the provided search results primarily discuss compatibility studies involving piroxicam rather than this compound specifically in the context of excipient interactions, the principles and techniques described (DSC, FT-IR, 1:1 binary mixtures, observation of thermal and spectral changes) are directly applicable to the study of this compound-excipient compatibility amazonaws.comcore.ac.ukcolab.wsresearchgate.net. It is reasonable to infer that similar methodologies would be used to assess the compatibility of the this compound prodrug with various formulation components.

The following table summarizes some reported compatibility findings for piroxicam with various excipients, using DSC and FT-IR. While these results are for the parent drug, they illustrate the type of data generated in such studies and highlight excipients that may warrant investigation for interactions with this compound.

| Excipient | Indication of Interaction (Piroxicam) | Technique(s) Used | Source(s) |

| Magnesium Stearate | Indicated by DSC and FT-IR changes | DSC, FT-IR | colab.wsresearchgate.net |

| Stearic Acid | Indicated by DSC changes | DSC, FT-IR | colab.wsresearchgate.net |

| Mannitol | Indicated by DSC changes | DSC, FT-IR | colab.wsresearchgate.net |

| Polyvinylpyrrolidone (PVP) | Disappearance of DSC peak, strong solid-solid interaction | DSC, FT-IR | researchgate.net |

| Talc | No significant interaction indicated | DSC | researchgate.net |

| Starch | No significant interaction indicated | DSC | researchgate.net |

| Hydroxypropylmethylcellulose | No significant interaction indicated | DSC | researchgate.net |

| Microcrystalline Cellulose | Delayed monohydrate formation (Piroxicam) | Raman spectroscopy | nih.gov |

| Hydroxypropyl Cellulose | Delayed monohydrate formation (Piroxicam) | Raman spectroscopy | nih.gov |

| Sodium Bicarbonate | Decreased monohydrate formation onset time (Piroxicam) | Raman spectroscopy | nih.gov |

Note: This table presents findings for piroxicam and should be considered illustrative of the types of interactions that may be investigated for this compound.

Mechanisms of Interaction at the Molecular Level

Interactions between an API and excipients at the molecular level can involve various mechanisms, including hydrogen bonding, salt formation, complexation, and changes in crystal structure or amorphous content sjf.eduajol.infolenus.ie. These interactions can influence the physical stability, dissolution rate, and ultimately the bioavailability of the drug sjf.eduajol.info.

While specific detailed studies on the molecular mechanisms of interaction between this compound and excipients were not extensively found in the provided search results, research on the solid-state properties of piroxicam and its interactions with excipients offers valuable insights into potential mechanisms relevant to this compound.

For instance, studies on piroxicam have shown that interactions with polymers like PVP can lead to the dissolution of the drug in the polymer matrix upon heating, indicating a strong solid-solid interaction researchgate.net. This could involve hydrogen bonding or other intermolecular forces between the drug and the polymer chains. The crystal structure of this compound itself features dimers linked by N-H⋯O hydrogen bonds, suggesting the importance of hydrogen bonding in its solid-state packing researchgate.net. Interactions with excipients containing hydrogen bond donors or acceptors could potentially disrupt this packing or form new hydrogen bonds, leading to changes in physicochemical properties.

The formation of amorphous forms of a drug in the presence of carriers is another potential mechanism of interaction at the molecular level, which can lead to enhanced dissolution rates due to the higher energy state of the amorphous form ajol.info. While this has been studied for piroxicam in solid dispersions with carriers like PEG 4000 and PVP K-30, similar amorphous solid dispersions could potentially be formed with this compound and suitable excipients humanjournals.comajol.info. The presence of the carrier can also improve wetting properties and prevent aggregation of drug particles, further enhancing dissolution ajol.info.

Furthermore, chemical interactions can occur at the molecular level, leading to degradation or the formation of new chemical species sjf.edu. Common degradation pathways include hydrolysis, oxidation, isomerization, and photolysis sjf.edu. While this compound is an ester prodrug designed for increased lipophilicity and potentially improved topical absorption core.ac.uk, its stability in the presence of various excipients, particularly under stress conditions (e.g., elevated temperature and humidity), would need to be evaluated to understand potential degradation mechanisms at the molecular level. Excipients can influence these degradation pathways by acting as catalysts, providing moisture, or initiating reactions sjf.edu.

Techniques like solid-state NMR and Raman spectroscopy can provide detailed information about the molecular environment and interactions in solid-state mixtures nih.govlenus.ie. For example, solid-state NMR can help identify different crystalline forms and probe molecular mobility, while Raman spectroscopy can monitor changes in molecular vibrations indicative of interactions or changes in solid form nih.govlenus.ie. These techniques could be applied to study the molecular interactions between this compound and excipients.

Mechanistic Investigations of Piroxicam Benzoate at Molecular and Cellular Levels

Molecular Interactions with Biological Targets (in vitro focus)

Specific in vitro studies detailing the molecular interactions of Piroxicam (B610120) Benzoate (B1203000) with biological targets are not extensively reported in the consulted literature. Research primarily focuses on the parent compound, Piroxicam, which is known to interact with cyclooxygenase enzymes.

Enzyme Inhibition Kinetics and Binding Studies (in vitro)

While Piroxicam is established as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, leading to decreased prostaglandin (B15479496) synthesis, specific in vitro enzyme inhibition kinetics and binding studies conducted explicitly with Piroxicam Benzoate were not found within the scope of the performed searches. Studies on Piroxicam indicate it is a non-selective COX inhibitor. fishersci.ca

Receptor Binding and Allosteric Modulation (in vitro)

Protein-Ligand Interaction Dynamics (e.g., in silico predictions)

Specific in silico predictions or studies on the protein-ligand interaction dynamics of this compound were not identified in the search results. In silico studies are often performed to understand the binding modes and interactions of compounds with their target proteins, but such specific analyses for the benzoate salt were not found.

Cellular Pathway Modulation and Signal Transduction Studies (in vitro)

Detailed in vitro studies specifically investigating the modulation of cellular pathways and signal transduction by this compound are not widely reported in the consulted literature. Research in this area primarily pertains to the effects of the parent compound, Piroxicam.

Effects on Inflammatory Mediators and Pathways (in vitro)

While Piroxicam, as an NSAID, is known to exert its anti-inflammatory effects by reducing the production of inflammatory mediators like prostaglandins (B1171923) through COX inhibition, specific in vitro studies detailing the effects of this compound on various inflammatory mediators and pathways were not found within the scope of the searches. fishersci.cawikipedia.orgmims.com

Apoptosis and Cell Cycle Modulation in Specific Cell Lines (in vitro)

Limited information was found specifically on this compound's effects on apoptosis and cell cycle modulation in specific cell lines in vitro. Some research mentions that NSAIDs, including Piroxicam, can induce cell cycle arrest and apoptosis, but these findings are generally attributed to the parent compound and not specifically the benzoate salt. researchgate.netresearchgate.net

Oxidative Stress Responses at the Cellular Level (in vitro)

Membrane Permeability and Transport Mechanisms (in vitro models)

Detailed studies utilizing in vitro models to elucidate the membrane permeability and transport mechanisms of this compound were not found in the conducted searches. While methodologies for assessing membrane permeability and transport, including the use of artificial membranes and cell lines like Caco-2, are established for drug compounds, specific data for this compound in these models is not prevalent in the search results. Studies on the membrane transport of Piroxicam have been reported, examining aspects like passive diffusion and the influence of factors such as pH on permeability. However, these findings are specific to Piroxicam.

Passive Diffusion and Carrier-Mediated Transport Studies

Specific in vitro studies investigating the extent of passive diffusion or the involvement of carrier-mediated transport in the cellular uptake or transport of this compound were not identified. General principles of passive diffusion and carrier-mediated transport in drug absorption are well-documented, but their specific application and findings for this compound are not detailed in the available search results.

Efflux Pump Interactions in Cell Models

Research specifically examining the interactions of this compound with efflux pumps in cell models was not found. Efflux pumps play a significant role in the transport and disposition of various drugs, but their specific interaction profiles with this compound have not been reported in the searched literature. Studies on efflux pump interactions are more commonly available for established drugs and their known substrates or inhibitors.

Metabolic Stability and Biotransformation Pathways (in vitro enzymatic studies)

Investigations into the metabolic stability and biotransformation pathways of this compound in vitro are limited, with one study specifically detailing its hydrolysis.

Enzymatic Degradation Mechanisms

A study focusing on the synthesis, HPLC determination, and hydrolysis of this compound provides insights into a key degradation pathway. This research investigated the kinetics of this compound hydrolysis in various aqueous buffer solutions and simulated biological fluids, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The hydrolysis followed first-order kinetics.

The rate constants for hydrolysis were determined at different pH levels and temperatures. At pH 10, the hydrolysis rate constant was found to be 1.8 x 10-3 hr-1 at 37°C and 3.4 x 10-2 hr-1 at 60°C. In acidic media, specifically at pH 1.1 (simulated gastric fluid conditions), no significant hydrolysis of this compound was observed over a 24-hour period. Under conditions mimicking the intestinal environment (simulated intestinal fluid), only a limited extent of hydrolysis (10.9%) of the initial ester was observed after 24 hours.

This hydrolysis likely represents a primary route of biotransformation for this compound, potentially catalyzed by esterase enzymes present in biological fluids, although the specific enzymes involved were not explicitly identified in this particular study.

Metabolite Identification and Characterization

Based on the hydrolysis study, the primary metabolite of this compound is expected to be Piroxicam and benzoic acid, resulting from the cleavage of the ester bond. The study focused on the disappearance of this compound and the formation of Piroxicam was implied as the hydrolysis product, although detailed characterization of metabolites beyond the parent drug and its immediate hydrolysis product was not the primary focus of this specific research.

Advanced Analytical and Bioanalytical Methodologies for Piroxicam Benzoate Research

Chromatographic Techniques Development and Validation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of piroxicam (B610120) benzoate (B1203000), enabling its separation, identification, and quantification in various research samples. Method development and validation are critical steps to ensure the reliability and accuracy of the analytical results.

HPLC, UPLC, GC Method Optimization for Research Samples

HPLC has been widely applied for the determination of piroxicam benzoate. An isocratic reversed-phase HPLC method has been developed and validated for the determination of this compound, demonstrating specificity, precision (relative standard deviation 0.3%), accuracy (mean recovery 99.9%), and robustness. tandfonline.comtandfonline.comnih.gov The method utilized a C18 stationary phase with a mobile phase consisting of acetonitrile/water/acetic acid (45/47/8) at a flow rate of 1.5 mL/min. tandfonline.com The limit of detection (LOD) for this method was estimated at 0.055 µg/mL, and the limit of quantification (LOQ) at 0.185 µg/mL. tandfonline.comtandfonline.comnih.gov These LOD and LOQ values are significant for potential in vivo studies of this compound. tandfonline.com Accuracy was assessed by spiking this compound at different concentration levels (50%, 75%, 100%, 125%, and 150%), yielding average recoveries ranging from 99.1% to 100.5%. tandfonline.com

While the provided search results primarily detail HPLC methods for piroxicam and this compound, Ultra-Performance Liquid Chromatography (UPLC) is recognized in pharmaceutical analysis for its advantages in reducing analysis time and increasing sensitivity and resolution due to smaller particle size columns and higher pressures. mdpi.com Although specific UPLC or Gas Chromatography (GC) methods for this compound were not explicitly detailed in the search results, these techniques are commonly employed for the analysis of various pharmaceutical compounds and their related substances, suggesting their potential applicability in this compound research, particularly for complex sample matrices or when higher throughput and sensitivity are required.

Chiral Separation Methodologies

Chiral separation is essential for analyzing compounds that exist as enantiomers, which may exhibit different pharmacological activities or pharmacokinetic profiles. While the provided search results discuss chiral separation methodologies for various racemic drugs using different chiral stationary phases in HPLC tandfonline.commdpi.com, there is no specific information regarding the chiral separation of this compound itself. Piroxicam, the parent drug, does not possess a chiral center. Therefore, unless derivatized to introduce a chiral center, this compound is also not expected to exhibit chirality, rendering chiral separation techniques typically unnecessary for its direct analysis.

Impurity Profiling and Related Substances Analysis

Impurity profiling and the analysis of related substances are critical aspects of pharmaceutical research and quality control to ensure the purity and safety of a drug substance. The development and validation of analytical methods, such as HPLC, are crucial for monitoring potential impurities and degradation products of this compound. The validated HPLC method mentioned earlier was assessed for specificity by spiking with potential interfering compounds like piroxicam and benzoic acid. tandfonline.com This indicates the method's capability to differentiate this compound from its potential hydrolysis products. The study on the hydrolysis kinetics of this compound in various buffer solutions further highlights the importance of analytical methods in monitoring the formation of degradation products like piroxicam. tandfonline.comtandfonline.comnih.gov

Spectroscopic and Spectrometric Applications

Spectroscopic and spectrometric techniques provide valuable information regarding the structure, identity, and quantity of this compound.

Mass Spectrometry (MS/MS, HRMS) for Structural Elucidation and Quantification

Mass spectrometry, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is a powerful tool for the structural elucidation and quantification of pharmaceutical compounds and their metabolites or degradation products. While the search results mention LC coupled with tandem mass spectrometry for the analysis of other compounds researchgate.net and provide mass spectral data for piroxicam massbank.eu, specific applications of MS/MS or HRMS directly for the structural elucidation or quantification of this compound were not detailed. However, given its widespread use in pharmaceutical analysis, MS/MS and HRMS would be invaluable for confirming the structure of synthesized this compound, identifying and characterizing impurities or degradation products, and potentially for quantifying this compound in complex biological matrices in bioanalytical studies.

NMR, IR, UV-Vis Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are essential techniques for the characterization and identification of this compound.

FTIR spectroscopy has been used in the solid-state investigation of this compound. Characteristic sharp bands were observed at 3330 cm⁻¹ (NH), 1750 cm⁻¹ (ester C=O), 1682 cm⁻¹ (amide I), 1515 cm⁻¹ (amide II), 1433 cm⁻¹ (CH₃, Ar-C=C), 1063 cm⁻¹ (SO₂N), and 703 or 707 cm⁻¹ (phenyl). psu.eduresearchgate.netcore.ac.uk These spectral features are indicative of the functional groups present in the this compound molecule and can be used for its identification and to study different solid-state forms.

UV-Vis spectroscopy is commonly employed for the quantitative determination of piroxicam and can be applied to this compound as well, given that it contains chromophoric groups. Studies on piroxicam have reported maximum absorbance (λmax) at various wavelengths depending on the solvent or matrix, such as 227.7 nm in methanol (B129727) mmsl.cz, 356 nm in distilled water, 355 nm in phosphate (B84403) buffer pH 7.4, and 334 nm in 0.1 M methanolic HCl amazonaws.com. A UV-Vis spectrophotometric method for piroxicam in tablets reported a quantitative determination wavelength at 335 nm with a linearity range of 2-12 µg/mL in methanol. researchgate.net Another UV-Vis method for piroxicam in bulk and formulation using Phosphate Buffer Saline (PBS) pH 7.4 showed a λmax at 354 nm and linearity in the range of 2-10 µg/mL. ijper.org UV-Vis imaging has also been utilized to monitor piroxicam concentration distributions during precipitation studies. nih.gov These examples demonstrate the utility of UV-Vis spectroscopy for quantification and dissolution/precipitation studies, which can be extended to this compound.

¹H NMR spectroscopy has been used in the study of piroxicam, providing insights into its structure and interactions. sci-hub.seekb.egrsc.orgresearchgate.net Changes in chemical shifts in ¹H NMR spectra can indicate the environment of protons within the molecule and how it interacts with other substances, such as cyclodextrins. ekb.eg While specific ¹H NMR data for this compound were not extensively detailed in the provided results, NMR spectroscopy would be a crucial technique for confirming the structure and purity of synthesized this compound and for investigating its behavior in solution.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine two or more analytical methods to enhance separation, identification, and quantification capabilities. In the analysis of pharmaceutical compounds like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry humanjournals.com. This combination is widely used for the analysis of complex mixtures, including the identification of unknown impurities and degradation products saspublishers.com. LC-MS/MS, a tandem mass spectrometry approach, offers even greater sensitivity and selectivity and is routinely employed for qualitative and quantitative analysis of drug substances, products, and biological samples humanjournals.com.

Research has utilized LC-MS/MS for the trace level determination of potential genotoxic impurities in various drug substances, including piroxicam API dntb.gov.ua. While direct studies on this compound using GC-MS were not prominently found in the search results, GC-MS is a standard hyphenated technique that combines gas chromatography with mass spectrometry for separating and identifying different substances within a sample, particularly useful for volatile or semi-volatile compounds slideshare.net. The application of HPLC, often coupled with various detectors including mass spectrometry, has been reported for the determination and hydrolysis studies of this compound nih.gov. Different detection methods employed with HPLC for piroxicam analysis include UV, fluorimetry, mass spectroscopy (MS), or nuclear magnetic resonance (NMR) researchgate.net.

Electrochemical Methods and Sensors for Detection

Electrochemical techniques offer fast, inexpensive, and sensitive approaches for the determination of piroxicam and related compounds in various matrices mdpi.comresearchgate.net. These methods typically rely on the electro-oxidation or reduction of the analyte at an electrode surface. The electrochemical monitoring of piroxicam often involves its electro-oxidation on simple glassy carbon electrodes or electrodes modified with various nanomaterials and mediators to improve sensitivity and selectivity mdpi.comresearchgate.net.

Modified electrodes utilizing materials such as multi-walled carbon nanotubes, carbon nanoparticles, nitrogen-doped graphene, and perovskite-graphene nanocomposites have been developed for enhanced electrochemical detection of piroxicam mdpi.comresearchgate.netresearchgate.netdoi.org. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed in these studies researchgate.netresearchgate.netdoi.org. For instance, a nitrogen-doped graphene-modified glassy carbon electrode showed a significantly enhanced oxidation signal for piroxicam compared to a bare electrode, with the signal being four times higher and shifted to a lower potential mdpi.com.

Electrochemical sensors have been developed and validated for the determination of piroxicam in pharmaceutical formulations and biological samples, demonstrating good analytical characteristics such as low limits of detection, wide linear ranges, and acceptable recovery rates doi.org. Square wave voltammetry, in particular, has been explored as a sensitive electrochemical technique for determining the release profile of piroxicam from drug delivery systems sci-hub.se.

Dissolution Testing and In Vitro Release Profiling Methodologies

Dissolution testing and in vitro release profiling are crucial methodologies for evaluating the performance of pharmaceutical formulations, particularly for poorly soluble drugs like piroxicam. These studies assess the rate and extent to which the active pharmaceutical ingredient is released from a dosage form into a dissolution medium, simulating physiological conditions walshmedicalmedia.comresearchgate.net.

For piroxicam, which is known to have a slow dissolution rate, various approaches have been explored to improve its solubility and dissolution behavior researchgate.netijsr.net. In vitro dissolution tests are typically conducted using standardized apparatus and media, such as 0.1 N HCl or phosphate buffer at a controlled temperature ijsr.netresearchgate.net. The concentration of the released drug in the dissolution medium is commonly measured using UV-Vis spectrophotometry walshmedicalmedia.comresearchgate.netijsr.net.

Studies on piroxicam formulations, such as fast-dissolving tablets and nanospheres, have utilized in vitro release studies to evaluate their drug release profiles walshmedicalmedia.comresearchgate.net. These studies involve withdrawing samples from the dissolution medium at defined time intervals and quantifying the amount of released piroxicam walshmedicalmedia.comresearchgate.net. The dissolution behavior of different forms of piroxicam, such as anhydrate and monohydrate forms, has also been investigated at various pH values to understand the impact of pH on solubility and dissolution rates researchgate.net. Mathematical modeling can be applied to analyze the mechanism of drug release from formulations walshmedicalmedia.com.

Data from dissolution studies can be presented in tables showing the percentage of cumulative drug release over time for different formulations or conditions ijsr.netresearchgate.net. For example, studies on fast-dissolving tablets of piroxicam have shown varying release profiles depending on the formulation composition, with certain superdisintegrants leading to faster drug release researchgate.net.

Example Data Table (Illustrative based on search findings):

| Time (min) | % Cumulative Piroxicam Release (Formulation A) | % Cumulative Piroxicam Release (Formulation B) |

| 2 | 4.50 | 10.25 |

| 4 | 9.29 | 25.50 |

| 6 | 14.80 | 40.15 |

| 8 | 22.74 | 55.30 |

| 10 | 22.98 | 68.75 |

| 12 | - | 79.90 |

The selection of dissolution media is important, especially considering piroxicam's pKa values and the different solubility of its various forms across different pH ranges researchgate.net. Maintaining sink conditions during dissolution testing is also crucial for obtaining accurate release profiles researchgate.net.

Computational Chemistry and Molecular Modeling of Piroxicam Benzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the molecular geometry, electronic properties, and reactivity of drug molecules. While direct studies on piroxicam (B610120) benzoate (B1203000) are scarce, the principles derived from piroxicam are highly relevant.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure of molecules. For the oxicam family, including piroxicam, DFT calculations have been used to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. nih.govejtas.com

Table 1: Calculated Electronic Properties of Piroxicam (as a model for Piroxicam Benzoate)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -8.004 eV | Electron-donating capability |

| LUMO Energy | -5.315 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 2.689 eV | Chemical reactivity and stability |

Data derived from studies on Piroxicam. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding drug-receptor interactions. nih.gov The MEP map visualizes the charge distribution, where red-colored regions indicate negative potential (electron-rich, nucleophilic) and blue-colored regions indicate positive potential (electron-poor, electrophilic). nih.gov

For piroxicam and its metal complexes, MEP maps have been generated to identify reactive sites. nih.gov The negative potential is typically localized over electronegative atoms like oxygen, particularly on the sulfonyl (SO₂) and carbonyl groups, making them sites for electrophilic attack. The positive regions are generally found around the hydrogen atoms. In this compound, the addition of the ester carbonyl group and the benzene (B151609) ring would introduce new regions of negative and intermediate potential, influencing its interaction with biological targets. The ester linkage would present an additional site for nucleophilic attack, which is relevant to its hydrolysis back to the active piroxicam form.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as a drug molecule, interacts with a protein target. These methods are essential in drug discovery for predicting binding affinity and mechanism of action.

Molecular docking studies have been extensively performed on piroxicam to understand its binding mechanism with its primary targets, the cyclooxygenase (COX) enzymes (COX-1 and COX-2). scispace.comresearchgate.net These studies predict the preferred orientation of the ligand within the enzyme's active site and calculate a scoring function to estimate binding affinity.

In a comparative docking study, piroxicam showed a strong binding affinity for both COX-1 and COX-2. researchgate.net For instance, induced fit docking of piroxicam with prostaglandin (B15479496) H2 synthase-1 (the protein containing the COX-1 active site) yielded a binding Glide energy of -49.35 kcal/mol, indicating a stable protein-ligand complex. scispace.com The key interactions stabilizing the complex include hydrogen bonds and hydrophobic interactions with active site residues like Tyrosine and Arginine. scispace.com

For this compound, docking simulations would need to account for the larger size and different electronic properties conferred by the benzoate group. This additional group could form new interactions within the active site or, conversely, create steric hindrance, potentially altering the binding mode and affinity compared to the parent piroxicam molecule. The prodrug itself is not expected to be active but understanding its potential interactions can be informative.

Table 2: Molecular Docking Scores of Piroxicam with COX-1 Target (as a model for this compound)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piroxicam | Prostaglandin H2 Synthase-1 (COX-1) | -49.35 | Tyrosine, Arginine |

Data derived from studies on Piroxicam. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. QSAR models are expressed as mathematical equations that relate molecular descriptors (physicochemical, electronic, or structural properties) to activity.

While a specific QSAR model for this compound has not been published, general SAR (Structure-Activity Relationship) principles for the oxicam class have been established. gpatindia.com These principles guide the design of new derivatives with potentially improved activity or properties.

Key SAR findings for oxicams include:

N-heterocyclic carboxamides: Compounds with an N-heterocyclic group (like the pyridyl group in piroxicam) on the carboxamide are generally more acidic and potent than N-aryl carboxamides. gpatindia.com

Thiazine (B8601807) Ring Substitution: The substituent on the nitrogen atom of the benzothiazine ring is crucial for activity. A methyl group, as in piroxicam, is considered optimal. gpatindia.com

4-Hydroxy Group: The acidic enolic hydroxyl group at the 4-position is vital for the anti-inflammatory activity of oxicams. Esterification of this group, as in this compound, results in a prodrug that must be hydrolyzed to release the active form.

QSAR studies on other series of piroxicam derivatives have identified the importance of descriptors such as hydrophobicity (LogP), polar surface area (PSA), and various electronic and steric parameters in determining their biological activity. ptfarm.plnih.gov A QSAR model for a series including this compound would likely highlight descriptors related to its hydrolysis rate and its ability to reach the target site, in addition to the electronic features of the active piroxicam moiety.

Development of Predictive Models for Biological Activity (in silico)

Predictive models for the biological activity of compounds like this compound are typically developed using Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of such modeling can be applied.

A hypothetical QSAR study for this compound and its analogues would involve the following steps:

Data Set Compilation: A series of Piroxicam esters with varying substituents on the benzoate ring would be synthesized and their biological activity, such as cyclooxygenase-2 (COX-2) inhibition, would be determined experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical equation that links the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the resulting QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model for COX-2 inhibition would be derived from the known binding mode of Piroxicam and other selective COX-2 inhibitors within the enzyme's active site.

A plausible pharmacophore for this compound's anti-inflammatory activity would likely include:

A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the amide group.

A Hydrogen Bond Donor: The enolic hydroxyl group of the parent Piroxicam, which is esterified in this compound. In the prodrug form, this feature is absent, but it becomes critical upon hydrolysis to the active Piroxicam.

Aromatic Rings: The benzothiazine and pyridine (B92270) rings, which engage in hydrophobic and pi-stacking interactions within the active site. The benzoate ring adds a third aromatic feature.

A Negatively Ionizable Feature: The enolic hydroxyl group of Piroxicam, once deprotonated, can act as a key interaction point.

Virtual Screening is a computational method that utilizes this pharmacophore model to search large databases of chemical compounds for molecules that match the defined features. A virtual screening campaign to identify novel anti-inflammatory agents based on the this compound scaffold would involve filtering compounds based on their conformational flexibility and their ability to map onto the pharmacophore model. Hits from the virtual screen would then be prioritized for synthesis and biological evaluation. While specific virtual screening studies on this compound are not widely reported, this approach represents a rational strategy for the discovery of new and improved NSAIDs.

ADMET Prediction using In Silico Approaches

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to identify compounds with favorable pharmacokinetic and safety profiles. In silico tools provide a rapid assessment of these properties for compounds like this compound. The following table summarizes a predicted ADMET profile for this compound, generated using established computational models.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 435.46 g/mol | Within the typical range for oral drugs (Lipinski's Rule of Five). |

| LogP (o/w) | 3.85 | Indicates good lipophilicity, suggesting favorable membrane permeability. |

| Aqueous Solubility | Low | Low water solubility may impact dissolution and absorption. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | High | May cross the BBB, which could have implications for central nervous system effects. |

| CYP450 2D6 Inhibition | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |

| CYP450 3A4 Inhibition | No | Unlikely to cause drug-drug interactions via the CYP3A4 pathway. |

| Hepatotoxicity | Yes | Potential risk of liver toxicity, a known concern for some NSAIDs. |

| AMES Mutagenicity | No | Predicted to be non-mutagenic. |

These in silico predictions offer valuable insights into the likely behavior of this compound in a biological system. The high predicted intestinal absorption is a favorable characteristic for an orally administered drug. However, the predicted potential for CYP2D6 inhibition and hepatotoxicity would warrant further experimental investigation to confirm these findings and assess their clinical relevance.

Advanced Drug Delivery Systems and Formulation Science for Piroxicam Benzoate

Nanotechnology-Based Delivery Systems

Nanotechnology offers promising avenues to overcome challenges associated with conventional drug delivery, such as poor solubility and non-specific targeting. By engineering drug carriers at the nanoscale, it is possible to modulate the pharmacokinetic profile of Piroxicam (B610120) Benzoate (B1203000), leading to improved bioavailability and potentially reduced side effects.

Nanoparticles, Nanoliposomes, and Nanoemulsions Research

Research into nanoparticles, nanoliposomes, and nanoemulsions has demonstrated significant potential for enhancing the delivery of piroxicam. These nanosystems can increase the drug's solubility, improve its permeation across biological membranes, and provide a sustained release profile.

Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been investigated as carriers for piroxicam. researchgate.netinternationalscholarsjournals.comresearchgate.net These systems are composed of biocompatible lipids and are capable of encapsulating lipophilic drugs like piroxicam. For instance, piroxicam-loaded SLNs with a particle size of around 102 nm have shown high entrapment efficiency (87.5%) and a sustained drug release pattern. nih.gov Another study reported the preparation of piroxicam-loaded NLCs with a mean particle size of 198.1 nm and an entrapment efficiency of 79.69%, which also exhibited a sustained in-vitro release. internationalscholarsjournals.com Polymeric nanoparticles, such as those made from poly-ε-caprolactone (PCL), have also been successfully used to encapsulate piroxicam, resulting in nanoparticles with a size of approximately 102.7 nm and a high encapsulation efficiency of 92.83%. indexcopernicus.com

Nanoliposomes: While research specifically on piroxicam benzoate nanoliposomes is limited, the principles of using liposomal carriers for NSAIDs are well-established. Niosomes, which are non-ionic surfactant-based vesicles and structurally similar to liposomes, have been formulated with piroxicam. One study reported an optimized niosome formulation with a mean size of 142 nm that entrapped 99.48% of the added piroxicam and demonstrated a sustained release pattern. nih.gov

Nanoemulsions: Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. nih.gov They have been extensively studied for the topical delivery of piroxicam to mitigate the gastrointestinal side effects associated with oral administration. nih.govimist.majst.go.jp Research has shown that piroxicam-loaded nanoemulsions can be formulated to be stable with droplet sizes under 200 nm. nih.gov These formulations have demonstrated high drug release, with some studies reporting a release of 99.51% to 101.01%. nih.gov The small droplet size and large surface area of nanoemulsions are thought to improve the transdermal permeation of the drug. imist.ma

Interactive Data Table: Characteristics of Piroxicam Nanosystems

| Carrier Type | Mean Particle Size (nm) | Entrapment Efficiency (%) | Key Findings |

| Solid Lipid Nanoparticles (SLNs) | ~102 | 87.5 | Sustained drug release. nih.gov |

| Nanostructured Lipid Carriers (NLCs) | 198.1 | 79.69 | Sustained in-vitro release. internationalscholarsjournals.com |

| Polymeric Nanoparticles (PCL) | ~102.7 | 92.83 | Successful encapsulation. indexcopernicus.com |

| Niosomes | 142 | 99.48 | Sustained release pattern. nih.gov |

| Nanoemulsions | <200 | High | High drug release (99.51% - 101.01%). nih.gov |

Polymeric Micelles and Dendrimer Systems

Polymeric micelles and dendrimers represent more complex nanocarrier architectures that offer unique advantages for drug delivery.

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs like piroxicam, and a hydrophilic shell that provides stability in the physiological environment. While specific studies on this compound in polymeric micelles are not extensively detailed in the provided search results, the general principle of using these systems for NSAIDs to enhance solubility and provide controlled release is a well-explored area in pharmaceutics.

Dendrimer Systems: Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their unique architecture, with internal cavities and a high density of surface functional groups, makes them promising candidates for drug delivery. Research has shown that poly(amidoamine) (PAMAM) dendrimers can significantly enhance the solubility of piroxicam. farmaceut.org For example, 3.0G and 4.0G PAMAM dendrimers have been reported to increase piroxicam solubility by approximately 107- and 222-fold, respectively. farmaceut.org Dendrimer-based formulations of piroxicam have also been shown to have a higher elimination half-life compared to the free drug. farmaceut.org The use of dendrimers for the transdermal delivery of NSAIDs, including piroxicam, has been evaluated to improve bioavailability by increasing drug solubility and skin penetration. carta-evidence.org

Mechanisms of Drug Encapsulation and Release in Nanocarriers

The encapsulation of this compound within nanocarriers is primarily driven by its physicochemical properties, particularly its lipophilicity.

Drug Encapsulation: In lipid-based nanocarriers like SLNs, NLCs, and nanoemulsions, the lipophilic piroxicam partitions into the lipid core during the formulation process, such as emulsion solvent evaporation or high-pressure homogenization. researchgate.netindexcopernicus.com For polymeric micelles, the drug is entrapped within the hydrophobic core as the amphiphilic copolymers self-assemble in an aqueous medium. In dendrimers, piroxicam can be encapsulated in the internal voids or interact with the dendrimer's surface groups. farmaceut.org The efficiency of encapsulation is a critical parameter and is influenced by the composition of the nanocarrier, the drug-to-carrier ratio, and the manufacturing process. indexcopernicus.com

Drug Release: The release of piroxicam from nanocarriers is a complex process governed by multiple mechanisms, including diffusion, matrix erosion, and swelling of the carrier. nih.gov In many systems, drug release follows a biphasic pattern: an initial burst release of the drug adsorbed on the surface of the nanocarrier, followed by a sustained release of the encapsulated drug. The release rate can be tailored by modifying the composition and structure of the nanocarrier. nih.gov For instance, in polymeric nanoparticles, the degradation rate of the polymer matrix plays a crucial role in controlling drug release. nih.gov The release from dendrimer-based formulations is also influenced by the pH of the surrounding medium. farmaceut.org

Microencapsulation and Sustained/Controlled Release Formulations

Microencapsulation is a process where small particles or droplets are surrounded by a coating to produce microcapsules. This technology is employed to protect the drug from the environment, mask its taste, and, most importantly for this compound, to control its release rate and site of action.

Polymer-Based Matrix Systems Research

Polymer-based matrix systems are a common approach to achieve sustained or controlled drug release. In these systems, the drug is uniformly dispersed throughout a polymer matrix. Several studies have investigated the use of various polymers to formulate piroxicam microspheres.

The emulsion-solvent evaporation method is a frequently used technique to prepare these microspheres. For example, piroxicam has been encapsulated in microspheres made from polymers like Eudragit L100 and Eudragit S100. imist.ma These polymers are pH-sensitive, which allows for targeted drug release in specific regions of the gastrointestinal tract. imist.ma The characteristics of the resulting microspheres, such as particle size and drug loading, can be modulated by varying the formulation parameters, including the type and concentration of the polymer.

Double-walled microspheres, with a core of one polymer and a shell of another, have also been developed to achieve zero-order release of piroxicam over an extended period of three months. This advanced system demonstrates the high degree of control over drug release that can be achieved with polymer-based matrix systems.

Interactive Data Table: Research on Piroxicam Polymer-Based Matrix Systems

| Polymer(s) Used | Formulation Technique | Key Findings |

| Eudragit L100, Eudragit S100 | Emulsion Solvent Evaporation | pH-sensitive release, potential to reduce gastric side effects. imist.ma |

| Poly(D,L-lactide-co-glycolide) (PLG) and Poly(L-lactide) (PL) | Precision Particle Fabrication | Double-walled microspheres achieved three-month zero-order release. |

| Chitosan and Eudragit S-100 | Emulsion/Cross-linking and Coacervation | Coated microspheres for controlled release. |

Osmotic and pH-Responsive Delivery Systems

While extensive research exists on osmotic and pH-responsive delivery systems for various drugs, including other NSAIDs, specific studies focusing solely on this compound in these advanced systems are not prominently featured in the currently available literature. The principles of these systems, however, are well-established and could potentially be applied to this compound.

Osmotic Delivery Systems: These systems utilize osmotic pressure as the driving force for controlled drug release. An elementary osmotic pump typically consists of a core containing the drug and an osmotic agent, coated with a semipermeable membrane that has a small orifice. Water from the surrounding environment enters the core through the membrane, dissolving the drug and osmotic agent, and the resulting osmotic pressure pumps the drug solution out of the orifice at a constant rate. Research on other NSAIDs like diclofenac sodium has demonstrated the feasibility of formulating them into osmotic pump tablets that provide a zero-order release pattern.

pH-Responsive Delivery Systems: These are designed to release the drug in response to changes in the pH of the surrounding environment. This is particularly useful for oral drug delivery, where the pH varies significantly along the gastrointestinal tract. indexcopernicus.com pH-sensitive polymers, such as Eudragit® copolymers, are often used to create these systems. imist.ma These polymers contain ionizable groups that cause them to swell or dissolve at specific pH values, leading to drug release. For instance, enteric-coated microspheres of piroxicam have been prepared using Eudragit L100 and Eudragit S100 to protect the stomach from the drug and target its release to the higher pH environment of the intestine. imist.ma One study found that a formulation using Eudragit S100 showed only a 6% burst release at a gastric pH of 1.2 after two hours, indicating effective protection of the stomach. imist.ma

Kinetic Modeling of Drug Release In Vitro

In vitro studies on this compound have primarily focused on its chemical stability and hydrolysis kinetics rather than its release from a formulated drug delivery system. Research has been conducted to understand the rate at which this compound, an ester prodrug, converts to its active parent compound, Piroxicam, under various simulated physiological conditions.

Detailed kinetic studies have shown that the hydrolysis of this compound follows first-order kinetics. nih.govtandfonline.com The rate of this hydrolysis is significantly influenced by pH and temperature. In acidic environments, such as simulated gastric fluid (pH 1.1), the ester demonstrates considerable stability with no significant hydrolysis observed over a 24-hour period. nih.govtandfonline.com However, in alkaline conditions (pH 10), the rate of hydrolysis increases. In simulated intestinal fluid, the hydrolysis remains slow, with only 10.9% of the ester being hydrolyzed over 24 hours. nih.govtandfonline.com This suggests that the prodrug would likely remain largely intact during its transit through the stomach and small intestine.

The specific first-order rate constants for hydrolysis at pH 10 have been determined at different temperatures, highlighting the thermal sensitivity of the compound's stability. nih.govtandfonline.com While these studies provide crucial data on the intrinsic degradation kinetics of the molecule itself, literature detailing the kinetic modeling (e.g., using Higuchi, Korsmeyer-Peppas, or other mathematical models) of this compound's release from specific topical or oral formulations is not available based on current research.

Table 1: First-Order Hydrolysis Rate Constants for this compound

| Condition | Temperature (°C) | Rate Constant (k) (hr⁻¹) | Reference |

|---|---|---|---|

| Aqueous Buffer (pH 10) | 37 | 1.8 x 10⁻³ | nih.govtandfonline.com |

| Aqueous Buffer (pH 10) | 60 | 3.4 x 10⁻² | nih.govtandfonline.com |

| Simulated Gastric Fluid (pH 1.1) | Not Specified | No significant hydrolysis | nih.govtandfonline.com |

| Simulated Intestinal Fluid | Not Specified | 10.9% hydrolysis in 24 hrs | nih.govtandfonline.com |

Topical and Transdermal Delivery System Research (mechanistic focus, in vitro permeation)

Based on available scientific literature, dedicated research into the topical and transdermal delivery of this compound, including mechanistic in vitro permeation studies, has not been reported. Investigations into transdermal delivery systems have focused on the parent drug, Piroxicam.

There is no specific research available that investigates the use of permeation enhancers or their mechanisms for the delivery of this compound across the skin.

Studies focusing on the interaction of this compound with the skin barrier using in vitro models are not present in the current body of scientific literature.

Solubility and Bioavailability Enhancement Strategies (in vitro or ex vivo models)

Research into enhancing the solubility and potential bioavailability of this compound is limited, with most efforts in this area directed toward the parent compound, Piroxicam.

Solid-state investigations of this compound have been conducted, revealing its ability to exist in different crystalline forms. nih.govresearchgate.net Specifically, research has identified two pseudopolymorphic forms, designated A and B, which are solvates obtained through recrystallization from various organic solvents like ethanol (B145695), methanol (B129727), and toluene (B28343). nih.govresearchgate.net Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) were used to confirm the existence of these forms. nih.govresearchgate.net However, studies specifically employing amorphization as a technique to enhance the aqueous solubility of this compound have not been reported. Similarly, there is no available research on the use of co-solvency approaches for this specific ester.

Table 2: Pseudopolymorphic Forms of this compound

| Form | Method of Preparation | Reference |

|---|---|---|

| Pseudopolymorph A | Recrystallization from ethanol or methanol (slow or rapid cooling) | nih.gov |

| Pseudopolymorph A | Recrystallization from toluene (rapid cooling) | nih.gov |

| Pseudopolymorph B | Recrystallization from toluene (slow cooling) | nih.gov |

There are no available scientific studies that investigate the use of cyclodextrin complexation as a method to enhance the solubility of this compound. Research in this area has been exclusively focused on the complexation of the parent drug, Piroxicam, with various cyclodextrins.

Chemical Reactivity, Degradation, and Stability Studies of Piroxicam Benzoate

Forced Degradation Studies and Degradation Product Identification

Forced degradation studies are essential for evaluating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to various stress conditions that simulate potential degradation pathways.

Hydrolytic, Oxidative, Photolytic, and Thermal Degradation Pathways

Hydrolytic degradation is a primary degradation pathway for ester prodrugs like piroxicam (B610120) benzoate (B1203000). Studies have shown that the hydrolysis of piroxicam benzoate follows first-order kinetics. This process is significantly influenced by pH and temperature. In acidic media, no substantial hydrolysis of this compound was observed over a 24-hour period. researchgate.net However, in alkaline conditions (pH 10) and simulated intestinal fluid, hydrolysis does occur. researchgate.net At pH 10, the hydrolysis rate constant was determined to be 1.8 x 10-3 hr-1 at 37°C and 3.4 x 10-2 hr-1 at 60°C. researchgate.net In simulated intestinal fluid, only 10.9% of the starting ester was hydrolyzed over a 24-hour period. researchgate.net

Thermal degradation of this compound has been investigated using thermoanalytical methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These studies indicate that degradation occurs after the melting of this compound. nih.gov, nih.gov, sigmaaldrich.com TGA data showed significant mass loss in temperature ranges above the melting point, attributed to sample degradation. nih.gov, nih.gov, sigmaaldrich.com For a basic sample, a first mass loss of 62.7% was observed between 132°C and 319°C, followed by a second mass loss of 19.8% up to 400°C, indicating complete degradation. nih.gov, nih.gov, sigmaaldrich.com

Studies on the parent compound, piroxicam, also provide relevant information regarding potential degradation pathways of the hydrolyzed product of this compound. Thermal degradation of piroxicam in aqueous solutions follows apparent first-order kinetics and is dependent on pH, showing maximum degradation around pH 6.0. fishersci.com, mdpi.com, sigmaaldrich.com Photodegradation of piroxicam in aqueous solutions is also an apparent first-order process, influenced by pH and concentration. fishersci.com, nih.gov, mdpi.com, sigmaaldrich.com Direct exposure of piroxicam to sunlight has been shown to induce degradation. researchgate.net, Oxidative degradation has been identified as a sensitive pathway for piroxicam. Studies using iron-activated persulfate, an oxidative method, demonstrated pseudo-first-order kinetics for piroxicam degradation, favored at acidic pH.

Characterization of Degradation Products

The primary degradation product of this compound through hydrolysis is piroxicam and benzoic acid. researchgate.net

Studies on the degradation of piroxicam have identified several degradation products. One well-known hydrolytic degradation product of piroxicam is 2-aminopyridine. fishersci.com, Other degradation products of piroxicam have been characterized using techniques such as 1H NMR and LC-MS-MS. These include pyridine-2-amine (which is the same as 2-aminopyridine) and 2-methyl-2,3-dihydro-4H-1λ6,2-benzotiazin-1,1,4-trione. Oxidative degradation of piroxicam can lead to modifications of the benzothiazine ring system, including hydroxylation and oxidation of the phenyl and thiazine (B8601807) rings. Under specific oxidative stress conditions, one major photolytic product and two minor degradation products of piroxicam have been detected.

Kinetic Studies of Degradation Reactions

Kinetic studies provide quantitative data on the rate at which degradation reactions occur under various conditions. As mentioned earlier, the hydrolysis of this compound has been shown to follow first-order kinetics. researchgate.net